molecular formula C25H30NOPS B15126428 (R)-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15126428
M. Wt: 423.6 g/mol
InChI Key: OUMOIKKJQPXFKP-OEXUWWALSA-N
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Description

®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric catalysis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the synthesis of optically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of diphenylphosphine with a chiral amine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine, followed by the addition of the chiral amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides from oxidation and substituted phosphine derivatives from nucleophilic substitution .

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. It facilitates the formation of chiral products with high enantiomeric excess, which is crucial in the synthesis of pharmaceuticals and fine chemicals .

Biology and Medicine

The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules. It is used in the production of chiral drugs and agrochemicals, where the enantiomeric purity of the product can significantly impact its efficacy and safety .

Industry

In the industrial sector, this compound is employed in the large-scale production of chiral intermediates and active pharmaceutical ingredients (APIs). Its use in catalytic processes helps streamline production and reduce costs .

Mechanism of Action

The mechanism of action of ®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, creating a chiral environment that promotes enantioselective transformations. The molecular targets include transition metal complexes, and the pathways involved are those of asymmetric catalysis .

Comparison with Similar Compounds

Similar Compounds

  • ®-BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)
  • (S)-BINOL (1,1’-Bi-2-naphthol)
  • ®-DIPAMP (®-1,2-Bis((2-methoxyphenyl)phosphino)ethane)

Uniqueness

Compared to similar compounds, ®-N-((S)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide offers unique advantages in terms of its steric and electronic properties. These properties enhance its ability to induce high enantioselectivity in catalytic reactions, making it a preferred choice for certain applications .

Properties

Molecular Formula

C25H30NOPS

Molecular Weight

423.6 g/mol

IUPAC Name

N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C25H30NOPS/c1-25(2,3)29(27)26(4)24(21-14-8-5-9-15-21)20-28(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3/t24-,29?/m1/s1

InChI Key

OUMOIKKJQPXFKP-OEXUWWALSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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